4-Chloroquinolin-6-amine
Overview
Description
4-Chloroquinolin-6-amine, also known as 4-chloro-6-aminoquinoline and 4-CQAQ, is a chemical compound belonging to the quinoline family. It is a heterocyclic aromatic amine. The IUPAC name for this compound is 4-chloro-6-quinolinamine . The molecular weight of this compound is 178.62 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H7ClN2 . The InChI code for this compound is 1S/C9H7ClN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 .Chemical Reactions Analysis
Quinoline and its analogues have been synthesized through a variety of methods. For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Anticancer and Antitumor Activity
- Apoptosis Induction and Anticancer Potential : A derivative of 4-anilinoquinazolines, which includes 4-Chloroquinolin-6-amine, has shown potent apoptosis-inducing capabilities and significant potential as an anticancer agent. It demonstrates high efficacy in various cancer models including human MX-1 breast cancer models (Sirisoma et al., 2009).
- Cytotoxicity Against Cancer Cell Lines : Novel 4-aminoquinoline derivatives synthesized from this compound exhibited excellent cytotoxicity against several cancer cell lines. One particular compound showed potent activity against HCT-116 cells (Ren et al., 2013).
COVID-19 Inhibition
- Potential as COVID-19 Inhibitors : N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and indicated promising binding energies against COVID-19, suggesting potential as inhibitors (Mohamed et al., 2021).
Antimycotic Agents
- Use as Antimycotic Agents : A series of compounds containing 2-chloroquinoline were synthesized and showed potential as non-azoles antimycotic agents. Certain derivatives exhibited increased antifungal activity against strains such as Aspergillus niger (Kumar et al., 2011).
Miscellaneous Applications
- Synthesis of Aminated Heterocycles : 4-Chloroquinolines, including this compound, were used in the microwave-assisted synthesis of aminated heterocycles, showcasing their utility in medicinal chemistry applications (Staderini et al., 2013).
- Corrosion Inhibition : Schiff’s bases derived from 2-chloroquinolines demonstrated significant inhibition effects on the corrosion of mild steel in hydrochloric acid, indicating their potential in industrial applications (Prabhu et al., 2008).
Safety and Hazards
The safety information for 4-Chloroquinolin-6-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future directions of research on 4-Chloroquinolin-6-amine and similar compounds may focus on developing new synthesis protocols and exploring their potential biological and pharmaceutical activities.
Mechanism of Action
Target of Action
4-Chloroquinolin-6-amine, a derivative of 4-aminoquinoline, has been found to have antimicrobial and anticancer properties . The primary targets of this compound are likely to be the proteins involved in these diseases. For instance, in the case of cancer, it may target proteins involved in cell proliferation and apoptosis .
Mode of Action
It is known that 4-aminoquinoline derivatives can inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . In the context of cancer, these compounds may interfere with the signaling pathways that regulate cell growth and survival .
Biochemical Pathways
This compound may affect several biochemical pathways. In the context of cancer, one of the predominant pathways could be the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in regulating cell survival and proliferation, and its dysregulation is often associated with cancer .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier .
Result of Action
The result of the action of this compound is likely to be cell death in the case of bacteria, due to the inhibition of DNA synthesis . In the case of cancer cells, it may lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
4-Chloroquinolin-6-amine is part of a series of N-substituted 4-aminoquinoline analogs . These compounds are known to interact with various enzymes and proteins, particularly those involved in cell proliferation and apoptosis . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to changes in their activity .
Cellular Effects
In cellular processes, this compound has been found to have significant effects. For instance, it has been observed to inhibit the proliferation of A549, a non-small cell lung cancer cell line . This suggests that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been found to have a lower binding energy with the predominant PI3K/AKT/mTOR pathway proteins .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant inhibitory effect on the A549 cell line, with an inhibition concentration value (IC50) of 29.4 μM .
Properties
IUPAC Name |
4-chloroquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYZFZHXAYAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738919 | |
Record name | 4-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085192-91-1 | |
Record name | 4-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloroquinolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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